N-[2-(3-methoxyphenyl)ethyl]butanamide
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Overview
Description
N-[2-(3-methoxyphenyl)ethyl]butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide group attached to a 3-methoxyphenyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)ethyl]butanamide typically involves the reaction of 3-methoxyphenyl ethylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-methoxyphenyl ethylamine+butanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
N-[2-(3-methoxyphenyl)ethyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methoxyphenyl)ethyl]acetamide
- N-[2-(3-methoxyphenyl)ethyl]propionamide
- N-[2-(3-methoxyphenyl)ethyl]benzamide
Uniqueness
N-[2-(3-methoxyphenyl)ethyl]butanamide is unique due to its specific structural features, such as the butanamide group and the 3-methoxyphenyl ethyl chain. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
138505-09-6 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-5-13(15)14-9-8-11-6-4-7-12(10-11)16-2/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15) |
InChI Key |
LBALKTRMHWHKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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